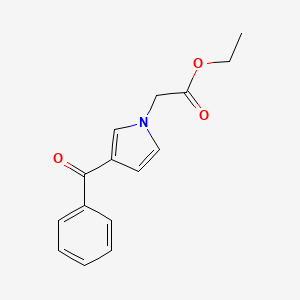

Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

157769-08-9 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

ethyl 2-(3-benzoylpyrrol-1-yl)acetate |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14(17)11-16-9-8-13(10-16)15(18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |

InChI Key |

VUYNCTKOPBIXST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CC(=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of Ethyl 3 Benzoyl 1h Pyrrol 1 Yl Acetate Scaffold

Transformations of the Ester Group

The ethyl acetate (B1210297) moiety attached to the pyrrole (B145914) nitrogen is readily susceptible to chemical modification, providing a straightforward entry into new classes of derivatives.

One of the most fundamental transformations of the ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate scaffold is the hydrolysis of its ester group to yield the corresponding carboxylic acid, (3-benzoyl-1H-pyrrol-1-yl)acetic acid. This reaction is a standard procedure in organic synthesis and can be achieved under either basic or acidic conditions.

Basic hydrolysis, typically performed using an aqueous solution of an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide in a protic solvent such as ethanol (B145695) or methanol, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. This method is generally efficient and widely used for the saponification of esters on various heterocyclic systems. researchgate.netnih.gov For instance, studies on related ethyl azolylacetates have demonstrated effective hydrolysis to the corresponding potassium carboxylates using potassium carbonate, sometimes enhanced by microwave irradiation. nih.gov

Acid-catalyzed hydrolysis is an alternative route, typically employing a strong mineral acid like sulfuric acid or hydrochloric acid in an aqueous medium. This process involves the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The resulting (3-benzoyl-1H-pyrrol-1-yl)acetic acid is a valuable intermediate. nih.govresearchgate.net The carboxylic acid functionality can be further derivatized to form amides, acid chlorides, or other esters, significantly expanding the synthetic utility of the original scaffold.

Reactions Involving the Benzoyl Group

The benzoyl group, an aryl ketone attached to the C3 position of the pyrrole ring, offers another site for chemical modification, primarily through reactions involving the carbonyl functionality.

The carbonyl group of the benzoyl moiety can participate in condensation reactions, such as the Claisen-Schmidt or crossed-aldol condensation, with aldehydes (formyl groups). wikipedia.orgmasterorganicchemistry.com This type of reaction typically involves the formation of an enolate from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of the second compound. masterorganicchemistry.com

In the context of the ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate scaffold, a crossed-aldol condensation could be envisioned between the benzoyl ketone and an aldehyde, such as a formyl-substituted aromatic or aliphatic compound. The reaction is generally base-catalyzed, where the base removes an alpha-proton from the carbonyl compound that can form a stable enolate. While the benzoyl group itself lacks alpha-protons, the reaction typically proceeds by forming the enolate from the aldehyde partner (if it has alpha-protons) or, more commonly, from another ketone like acetophenone (B1666503) in a reaction with a non-enolizable aldehyde (e.g., benzaldehyde). rsc.org

If a derivative of the title compound were to contain a formyl group elsewhere on the molecule, an intramolecular aldol (B89426) condensation could be possible. More practically, in a reaction with a separate aldehyde, the benzoyl group serves as the electrophilic partner. The reaction would lead to the formation of a β-hydroxy ketone, which can subsequently undergo dehydration, often upon heating, to yield an α,β-unsaturated ketone, a chalcone-like structure. masterorganicchemistry.comrsc.org This reaction provides a powerful method for carbon-carbon bond formation and the synthesis of extended conjugated systems.

Electrophilic Substitution on the Pyrrole Ring System

The pyrrole ring is a π-excessive aromatic heterocycle, making it significantly more reactive towards electrophilic substitution than benzene. pearson.comslideshare.netyoutube.com The substitution pattern on the ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate ring is governed by the directing effects of the existing substituents.

The pyrrole nitrogen atom's lone pair is delocalized into the ring, greatly increasing the electron density at the carbon atoms and activating them towards electrophilic attack. This activation is most pronounced at the C2 and C5 positions, as attack at these sites allows for the positive charge of the intermediate carbocation (σ-complex) to be delocalized over three atoms, including the nitrogen, resulting in a more stable intermediate compared to attack at C3 or C4. pearson.comslideshare.net

In the title compound, two substituents influence the regioselectivity of further substitution:

N-acetic acid ethyl ester group: This N-substituent does not fundamentally alter the inherent preference for substitution at the α-positions (C2 and C5).

The combined influence of these factors dictates the outcome. The powerful activating and ortho,para-directing effect (relative to the nitrogen) of the pyrrole ring itself is the dominant factor. slideshare.net The C3-benzoyl group deactivates the adjacent C2 and C4 positions. Consequently, the C5 position remains the most favorable site for electrophilic attack, as it is strongly activated by the nitrogen and is sterically and electronically distant from the deactivating benzoyl group. The C2 position is also activated by nitrogen but is deactivated by the adjacent acyl group. The C4 position is the least reactive site.

Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation on ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate are predicted to occur predominantly at the C5 position. This is supported by studies on related 3-alkyl-1-(phenylsulfonyl)pyrroles, where Friedel-Crafts acetylation yielded the 5-substituted product as the major isomer. cdnsciencepub.com

Role as a Synthetic Precursor in Heterocyclic Chemistry

Beyond derivatization of its existing functional groups, the ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate scaffold is a valuable building block for the construction of fused heterocyclic systems, most notably indolizine (B1195054) derivatives.

The synthesis of the indolizine (pyrrolo[1,2-a]pyridine) core from N-substituted pyrroles is often achieved via a 1,3-dipolar cycloaddition reaction. ijettjournal.orgjbclinpharm.org In this process, the ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate molecule can serve as a precursor to a 1,3-dipole, specifically an azomethine ylide.

The mechanism involves the following steps:

Formation of the 1,3-Dipole (Azomethine Ylide): In the presence of a suitable base, the methylene (B1212753) group (CH₂) of the acetate moiety, which is alpha to the ester's carbonyl group, can be deprotonated. This generates a stabilized carbanion. The resulting species is an azomethine ylide, a 1,3-dipole with negative charge on the carbon and positive charge on the pyrrole nitrogen, delocalized within the pyrrole ring.

Cycloaddition Reaction: This in situ-generated ylide can then react with a dipolarophile, which is typically an electron-deficient alkene or alkyne such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), maleimides, or acrylates. ijettjournal.orgwikipedia.org The reaction is a concerted [3+2] cycloaddition, where the three atoms of the ylide system (N-C-C) react with the two atoms of the dipolarophile's double or triple bond to form a five-membered ring. wikipedia.org

Aromatization: The initial cycloadduct may then undergo subsequent elimination or rearrangement reactions to yield the stable, aromatic indolizine ring system.

This synthetic strategy is a powerful tool for constructing functionalized indolizine frameworks, which are important scaffolds in medicinal chemistry and materials science. rsc.orgrsc.org The specific substituents on the starting pyrrole and the choice of dipolarophile allow for precise control over the substitution pattern of the final indolizine product.

Synthesis of Pyrazole (B372694) Derivatives

The reaction of ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of pyrazole derivatives. The reaction proceeds through a condensation reaction, where the hydrazine reacts with the carbonyl group of the benzoyl moiety and the ester group, leading to the formation of a pyrazole ring fused to the pyrrole core. The specific reaction conditions, such as the solvent and temperature, can influence the reaction rate and the yield of the final product.

For instance, the reaction can be carried out in ethanol at reflux temperature. The general reaction scheme is as follows:

Reaction Scheme: Synthesis of Pyrazole Derivative

| Reactant | Reagent | Conditions | Product |

| Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate | Hydrazine hydrate | Ethanol, Reflux | (3-(5-phenyl-1H-pyrazol-3-yl)-1H-pyrrol-1-yl)acetohydrazide |

Note: The exact structure of the product may vary depending on the reaction conditions and the stoichiometry of the reactants.

Precursor for Thiophene (B33073), Pyran, and Pyridine (B92270) Derivatives

The ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate scaffold is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, including thiophenes, pyrans, and pyridines. These syntheses often involve multicomponent reactions where the pyrrole derivative reacts with various reagents to build the desired heterocyclic ring.

Thiophene Derivatives: The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. derpharmachemica.com This reaction typically involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. In the context of the title compound, the benzoyl ketone functionality can react with a suitable active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and sulfur to yield a substituted thiophene derivative.

Pyran Derivatives: The synthesis of pyran derivatives from ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate can be achieved through reactions with active methylene compounds like malononitrile. encyclopedia.pub These reactions often proceed via a Michael addition followed by cyclization and dehydration to form the stable pyran ring. The reaction is typically catalyzed by a base.

Pyridine Derivatives: Pyridine derivatives can also be synthesized from this scaffold. One common approach involves the reaction with 1,3-dicarbonyl compounds or their equivalents in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate. This type of reaction, often a variation of the Hantzsch pyridine synthesis, leads to the formation of a dihydropyridine (B1217469) intermediate which can then be oxidized to the corresponding pyridine derivative.

Development of Other Complex Indole (B1671886) and Pyrrole Derivatives

Beyond the synthesis of five- and six-membered heterocycles with different heteroatoms, the ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate scaffold can be utilized to construct more complex and fused indole and pyrrole-containing systems.

Indolizine Derivatives: Indolizine, a fused bicyclic aromatic compound containing a nitrogen atom at the bridgehead, can be synthesized from precursors bearing a pyridine ring. While not a direct reaction of the title compound, its derivatization to include a pyridine moiety could open a pathway to indolizine synthesis. A general approach to indolizines involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkynes. For example, a derivative of the title compound could be functionalized to generate a pyridinium ylide, which would then undergo cycloaddition to form the indolizine core. Research has shown the synthesis of ethyl 3-benzoylindolizine-1-carboxylate through a 1,3-dipolar cycloaddition reaction. nih.gov

The development of these complex derivatives showcases the synthetic utility of the ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate scaffold in accessing a wide range of heterocyclic structures with potential applications in various fields of chemistry.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways

The formation of the "Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate" molecule can be conceptualized through a multi-step synthetic pathway. While direct mechanistic studies on this specific compound are not extensively documented, its structure suggests a logical sequence of well-established reactions. The primary route likely involves the initial construction of a 3-benzoyl-1H-pyrrole core, followed by the introduction of the ethyl acetate (B1210297) group at the nitrogen atom.

One of the most prominent methods for synthesizing substituted pyrroles is the Van Leusen pyrrole (B145914) synthesis. nih.gov This reaction typically involves the [3+2] cycloaddition of a p-toluenesulfonylmethyl isocyanide (TosMIC) derivative with an electron-deficient alkene. nih.gov In the context of forming a 3-benzoyl-pyrrole scaffold, a suitable Michael acceptor, such as a chalcone (B49325) (an α,β-unsaturated ketone), would be employed. mdpi.comresearchgate.net

The reaction pathway can be outlined as follows:

Formation of the TosMIC anion: In the presence of a base, such as lithium hydroxide (B78521) monohydrate, the acidic methylene (B1212753) proton of TosMIC is abstracted to generate a carbanion. This anion is stabilized by the adjacent sulfonyl and isocyano groups. nih.gov

Michael Addition: The TosMIC anion then acts as a nucleophile and attacks the β-carbon of an α,β-unsaturated carbonyl compound, such as a chalcone derivative. This step forms a new carbon-carbon bond and generates an enolate intermediate.

Intramolecular Cyclization: The negatively charged nitrogen of the isocyanide group in the intermediate then attacks the carbonyl carbon of the original chalcone moiety. This intramolecular cyclization step leads to the formation of a five-membered dihydropyrrole ring.

Elimination and Aromatization: The resulting intermediate undergoes elimination of the p-toluenesulfinate group, a good leaving group, which drives the reaction forward. A subsequent tautomerization or a 1,3-hydride shift leads to the formation of the aromatic pyrrole ring. nih.gov

N-Alkylation: With the 3-benzoyl-1H-pyrrole core synthesized, the final step is the introduction of the ethyl acetate group. This is typically achieved through an N-alkylation reaction. The pyrrole nitrogen, being nucleophilic, can react with an alkylating agent like ethyl 2-chloroacetate in the presence of a base. nih.gov The base deprotonates the pyrrole nitrogen, enhancing its nucleophilicity to attack the electrophilic carbon of ethyl 2-chloroacetate, displacing the chloride ion and forming the final product, "Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate".

This proposed pathway is a logical amalgamation of established synthetic methodologies for constructing substituted pyrroles and subsequently modifying them.

Role of Intermediates in Multi-Step Syntheses

The intermediates in the proposed multi-step synthesis of "Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate" play a pivotal role in dictating the final product's structure and stereochemistry.

Chalcone Intermediate: In the initial step, an aldol (B89426) condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative can be used to form a chalcone. This α,β-unsaturated ketone serves as the crucial electrophile for the subsequent Michael addition of the TosMIC anion. mdpi.com The substitution pattern on the chalcone will directly translate to the substitution pattern on the final pyrrole ring.

TosMIC-Derived 1,3-Dipole: The deprotonated TosMIC acts as a 1,3-dipole synthon in the [3+2] cycloaddition reaction. Its stability and reactivity are key to the success of the pyrrole ring formation. nih.gov

Cycloadduct Intermediate: The initial product of the [3+2] cycloaddition is a five-membered heterocyclic intermediate. The stereochemistry of this cycloadduct can influence the final stereochemistry of the product, although in the case of pyrrole synthesis, the final aromatization step often removes chiral centers. The elimination of lithium p-toluenesulfinate from this intermediate is a critical step that drives the reaction towards the formation of the pyrrole ring. nih.gov

Pyrrole Anion Intermediate: In the final N-alkylation step, the deprotonation of the 3-benzoyl-1H-pyrrole intermediate by a base generates a pyrrole anion. This highly nucleophilic intermediate is crucial for the efficient reaction with ethyl 2-chloroacetate to furnish the target molecule. The choice of base and solvent can significantly impact the yield and purity of the final product.

The isolation and characterization of these intermediates, where possible, are essential for a complete understanding of the reaction mechanism and for optimizing the reaction conditions.

Mechanistic Insights into Cyclization and Aromatization Processes

The core of the pyrrole synthesis in this proposed pathway lies in the cyclization and subsequent aromatization steps.

The cyclization process is an intramolecular nucleophilic attack. After the initial Michael addition of the TosMIC anion to the chalcone, the resulting intermediate contains both a nucleophilic isocyano nitrogen and an electrophilic carbonyl carbon. The spatial proximity of these two functional groups facilitates the 5-exo-dig cyclization, leading to the formation of the five-membered ring. This type of cyclization is generally favored over the alternative 6-endo-dig pathway according to Baldwin's rules.

Computational Chemistry and Molecular Modeling Studies

In silico Prediction of Pharmacokinetic Profiles

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

No specific ADME profile predictions for Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate have been published. This type of analysis would typically involve computational models to predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity. Without dedicated research on this molecule, no data is available.

Assessment of Drug-Likeness and Oral Bioavailability (e.g., Lipinski's Rule of Five)

A theoretical assessment of drug-likeness based on Lipinski's Rule of Five can be calculated from the compound's structure. This rule evaluates if a compound has properties that would make it a likely orally active drug. The criteria are:

Molecular weight less than 500 Daltons.

Log P (a measure of lipophilicity) not to exceed 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

However, without access to validated computational tools to perform this specific calculation for Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate, and in the absence of published studies, a verifiable data table cannot be generated. Studies on other pyrrole (B145914) derivatives have shown they often comply with these rules, suggesting potential for good oral bioavailability, but this cannot be confirmed for the title compound. wikipedia.orgdrugbank.comunits.it

Molecular Docking and Ligand-Protein Interactions

Identification of Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a drug candidate with a protein target. There are no published molecular docking studies for Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate against the specific enzymes and receptors listed below.

Enzyme Active Site Binding Predictions (e.g., COX-2, LOX, Malate synthase, SARS-CoV-2 Main Protease, DHFR, Enoyl ACP Reductase, Carbonic Anhydrase Isoforms)

While various pyrrole-containing compounds have been investigated as inhibitors for these enzymes, no specific binding energy data or interaction analyses are available for Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate. For example, studies on other pyrrole derivatives have explored their potential as:

COX-2 and LOX inhibitors : Certain pyrrole hybrids have been synthesized and evaluated for anti-inflammatory potential by targeting these enzymes. researchgate.netmdpi.com

SARS-CoV-2 Main Protease inhibitors : The main protease is a key target for antiviral drug development, and numerous heterocyclic compounds have been screened against it. nih.govmdpi.com

DHFR and Enoyl ACP Reductase inhibitors : These enzymes are crucial targets for antibacterial and antitubercular agents, and various N'-substituted pyrrole derivatives have been studied for their inhibitory potential. nih.govnih.gov

Carbonic Anhydrase Isoform inhibitors : Pyrrol-2-one derivatives have been evaluated as inhibitors for several human carbonic anhydrase isoforms. nih.govnih.gov

Without specific docking studies, it is not possible to provide binding affinity scores or describe the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate with the active sites of these enzymes.

Receptor Interaction Analysis

No information is available regarding the interaction of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate with any specific biological receptors.

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations provide insights into the stability of the complex and the nature of the interactions.

MD simulations of pyrrole derivatives in complex with enzymes have been used to assess the stability of the predicted binding poses from docking studies. rsc.orgresearchgate.net A typical simulation would run for several nanoseconds, and the trajectory would be analyzed to monitor key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD profile over the course of the simulation suggests that the ligand remains securely bound in the active site. For Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate, it would be expected that a stable complex would be characterized by minimal fluctuations in the ligand's position relative to the protein's binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net Natural Bond Orbital (NBO) analysis is often used in conjunction with DFT to analyze the charge distribution and bonding interactions within a molecule. ijcce.ac.ir

For molecules with a pyrrole core, DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. NBO analysis can reveal details about the delocalization of electron density and the nature of the intramolecular interactions, such as hyperconjugative interactions that contribute to the molecule's stability. ijcce.ac.ir Studies on similar pyrrole derivatives have utilized these methods to elucidate their electronic characteristics. mdpi.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate |

| Thieno[3,2-b]pyrrole |

| 7H-pyrrolo[2,3-d]pyrimidine |

| Pyrrolyl-benzohydrazide |

Antimicrobial Activity Investigations

Comprehensive searches of scientific databases have not yielded specific studies detailing the antimicrobial efficacy of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate. Research on related pyrrole structures suggests that the pyrrole nucleus is a promising scaffold for the development of antimicrobial agents; however, direct testing of this specific compound has not been reported.

Anti-Bacterial Efficacy

There is currently no available data from in vitro studies, such as Minimum Inhibitory Concentration (MIC) assays, to confirm the anti-bacterial activity of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate against common Gram-positive or Gram-negative bacterial strains.

Anti-Fungal Properties

Similarly, the anti-fungal properties of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate have not been documented. There are no published reports on its efficacy against fungal pathogens.

Anti-Tubercular Activity against Mycobacterium tuberculosis Strains

No studies were found that specifically evaluated the in vitro activity of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate against Mycobacterium tuberculosis strains. While other pyrrole-containing compounds have been investigated as potential anti-tubercular agents, this specific derivative has not been a subject of such research.

Anti-Cancer and Anti-Proliferative Research

The potential of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate as an anti-cancer agent has not been specifically explored in published research. Studies on structurally related 3-benzoyl-pyrrole derivatives have indicated that this chemical family may possess anti-proliferative effects, but data for the title compound is absent.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

There are no available scientific reports detailing the cytotoxic or anti-proliferative effects of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate against any cancer cell lines. Consequently, crucial data points such as IC₅₀ values are not available.

Modulation of Apoptosis and Cell Cycle Arrest Pathways

Mechanistic studies to determine if Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate can induce apoptosis or cause cell cycle arrest in cancer cells have not been conducted. The impact of this compound on key cellular pathways involved in cancer progression remains uninvestigated.

Dual-Targeting Approaches in Cancer Research

There is no available research specifically investigating Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate in dual-targeting approaches for cancer therapy. While other substituted pyrrole derivatives have been explored as dual-targeting agents, for instance, inhibiting both carbonic anhydrase and the Wnt/β-catenin signaling pathway, no such studies have been published for Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate. nih.gov

Anti-Inflammatory Effects

Lipoxygenase (LOX) Inhibitory Activity

There are no published studies evaluating the lipoxygenase (LOX) inhibitory activity of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate. Research on structurally related compounds, such as certain cinnamic-pyrrole hybrids, has indicated anti-LOX activity, but this is not directly applicable to Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate. mdpi.com

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6, Nitric Oxide)

No research is available on the modulation of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Nitric Oxide (NO) by Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate.

Antiviral Research Applications

Activity against Specific Viruses (e.g., Herpes Simplex Virus Type 1, SARS-CoV-2 Mpro)

There is no documented evidence or research concerning the antiviral activity of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate against Herpes Simplex Virus Type 1 (HSV-1) or its potential to inhibit the SARS-CoV-2 main protease (Mpro). While the SARS-CoV-2 Mpro is a significant target for antiviral drug development, and various compounds have been investigated, this specific pyrrole derivative has not been a subject of these studies. nih.govmedrxiv.orgscienceopen.comresearchgate.netajol.info

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Features

The fundamental structure of ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate comprises several key pharmacophoric features that are essential for its biological activity. The core structure consists of a central pyrrole (B145914) ring, a benzoyl group at the 3-position, and an ethyl acetate (B1210297) moiety attached to the nitrogen at the 1-position. The pyrrole ring itself is a crucial pharmacophore, a feature common to many biologically active compounds. mdpi.commdpi.com

The relative orientation and electronic properties of these three components—the pyrrole core, the benzoyl group, and the ester side chain—are critical determinants of the molecule's interaction with its biological targets. The carbonyl group of the benzoyl moiety and the ester function can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking or hydrophobic interactions. For instance, in the context of anticancer activity, the 1,3-diaryl-pyrrole skeleton has been identified as a promising scaffold.

Influence of Substituents on Biological Potency and Selectivity

The biological profile of ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate can be significantly modulated by introducing various substituents at different positions of the molecule.

Impact of Benzoyl Group Substitutions (e.g., methoxy (B1213986), halogens, electron-withdrawing groups)

Modifications to the benzoyl ring have a profound effect on the biological activity of this class of compounds. The nature and position of the substituent can influence the electronic properties and steric bulk of the entire molecule, thereby affecting its binding affinity to target proteins.

For example, the introduction of electron-donating groups, such as methoxy groups, on the phenyl ring of the benzoyl moiety has been shown to be a critical determinant for potent human carbonic anhydrase (hCA) inhibitory activity. nih.gov Specifically, a 3,4,5-trimethoxy substitution pattern on the benzoyl ring was found to be essential for strong inhibition of hCA isoforms. nih.gov

Conversely, in other contexts, the presence of electron-withdrawing groups like halogens can enhance activity. Although specific data on halogen substitutions on the benzoyl ring of the title compound is limited in the provided search results, studies on analogous heterocyclic structures suggest that such modifications can increase lipophilicity and potentially improve cell membrane permeability, leading to enhanced biological effects.

Role of the Ester Moiety and its Modifications

For instance, hydrolysis of the ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, which could be beneficial for interacting with positively charged residues in a target's active site. Conversely, converting the ester to an amide could introduce an additional hydrogen bond donor, potentially leading to new interactions with the biological target. The size and nature of the alcohol component of the ester can also be varied to fine-tune the lipophilicity and steric profile of the molecule.

Effects of Pyrrole Ring Substituents

Studies on related 3-benzoyl-4-phenyl-1H-pyrrole derivatives have shown that the introduction of electron-donating groups at the 4-position of the pyrrole ring can increase anticancer activity. nih.gov For instance, compounds bearing a 3,4-dimethoxyphenyl group at this position exhibited potent activity against various cancer cell lines. nih.gov This suggests that increasing the electron density of the pyrrole ring can be beneficial for certain biological activities. The presence of bulky substituents at the 4- and 5-positions of the pyrrole ring has also been noted as an important feature for the inhibitory potencies of related compounds against metallo-β-lactamases.

Significance of Aryl and Heteroaryl Substitutions

The introduction of additional aryl or heteroaryl groups, either on the pyrrole ring or as part of the substituents, can significantly impact biological activity. These groups can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the target protein.

For example, the presence of a phenyl group at the 4-position of the pyrrole ring is a common feature in many active derivatives. mdpi.comnih.gov The nature of this aryl group can be further modified to optimize activity. As mentioned earlier, the substitution pattern on this phenyl ring, such as the presence of methoxy groups, can dramatically influence the biological profile. nih.gov

Furthermore, replacing the phenyl ring of the benzoyl group with a heteroaromatic ring could introduce new hydrogen bonding opportunities and alter the electronic distribution of the molecule, potentially leading to improved selectivity and potency.

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

Development of Lead Compounds for Enhanced Efficacy

The progression from an initial hit compound to a viable lead candidate is a critical phase in drug discovery, heavily reliant on understanding the structure-activity relationship. For derivatives of the 3-benzoyl-1H-pyrrole scaffold, synthetic modifications have been strategically employed to enhance potency and selectivity against various biological targets, including cancer cell lines and inflammatory enzymes.

One avenue of development has focused on creating potent anti-cancer agents. Studies on a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed crucial SAR insights. A key finding was that the introduction of electron-donating groups at the 4-position of the pyrrole ring significantly increased anti-cancer activity. nih.gov Specifically, compounds bearing a 3,4-dimethoxy phenyl group at this position demonstrated potent activity against a range of cancer cell lines, including MGC 80-3, HCT-116, HepG2, DU145, and CT-26. nih.gov These potent compounds also showed weak cytotoxicity against normal human cell lines (HUVEC and NIH/3T3), highlighting their potential as selective anticancer chemotherapy agents. nih.gov

Another successful lead development strategy involved the hybridization of the pyrrole core with other pharmacologically active moieties. For instance, a cinnamic-pyrrole hybrid was synthesized from a phenyl(4-phenyl-1H-pyrrol-3-yl)methanone precursor. mdpi.comresearchgate.net This new hybrid molecule, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, showed improved antioxidant and anti-lipoxygenase (anti-LOX) activity compared to its pyrrole precursor. mdpi.comresearchgate.net The addition of the cinnamic group was found to be important for the enhanced anti-LOX activity, suggesting that this hybrid could serve as a lead compound for developing more effective multifunctional anti-inflammatory agents. mdpi.comresearchgate.net

Furthermore, in the development of histone deacetylase (HDAC) inhibitors, structure-based drug design has led to the creation of potent lead compounds from an aroyl-pyrrole-hydroxy-amide (APHA) scaffold. nih.gov By altering the substitution pattern of the benzoyl and propenoylhydroxamate groups on the pyrrole ring, isomers of the original lead compound were synthesized that showed significantly increased inhibitory activity against HDAC1. nih.gov For example, one isomer proved to be 19 times more potent than the initial lead, demonstrating how subtle structural modifications, guided by computational docking studies, can lead to substantial gains in efficacy. nih.gov

| Compound ID | Substitution at Pyrrole Position 4 | Target Cell Line | Activity (IC50) | Notes |

|---|---|---|---|---|

| cpd 19 | 3,4-dimethoxy phenyl | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 µM | Potent activity against multiple cell lines. |

| cpd 21 | 3,4-dimethoxy phenyl | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | Most potent against this set of cell lines; induced apoptosis in CT-26 cells. |

| cpd 15 | (Not specified) | A549 | 3.6 µM | Most potent against A549 lung cancer cells. |

Multitargeting Design Principles and their SAR Implications

The complexity of multifactorial diseases like Alzheimer's, cancer, and thrombosis has spurred the development of multitargeted ligands, designed to modulate several biological targets simultaneously. The pyrrole scaffold has proven to be a versatile platform for this "polypharmacology" approach.

In the context of Alzheimer's disease, novel pyrrole derivatives have been designed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com The SAR for these compounds is linked to molecular size and bulkiness. The active site of MAO-B is larger than that of MAO-A, allowing for the design of bulky pyrrole-based molecules that can achieve high selectivity for MAO-B. mdpi.com These bulky molecules can also be designed to interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. mdpi.com SAR studies indicated that unsubstituted pyrrole-based derivatives containing a valine moiety possessed the best dual inhibitory capacities. mdpi.com

Similarly, a fragment-based hybridization approach has been used to create dual inhibitors for other targets. By incorporating quinoline (B57606), pyrrole, and thiazole (B1198619) fragments into a single molecule, researchers have developed dual inhibitors of blood coagulation factors Xa and XIa. mdpi.com The SAR for this series showed that introducing halogen substituents into a specific position of the pyrrolo[3,2,1-ij]quinolin-2-one core was conducive to the dual inhibition of both factors. mdpi.com Conversely, the presence of a methoxy group resulted in only moderate potentiation of factor Xa activity with no significant effect on factor XIa. mdpi.com

The design of multitargeted receptor tyrosine kinase inhibitors is another area where pyrrole derivatives have been prominent. Inspired by the structure of sunitinib, a known kinase inhibitor, new trisubstituted pyrroles were designed to target Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov This strategy leverages the known pharmacophoric features of the pyrrole ring to engage the ATP-binding sites of multiple kinases, a common approach in modern anticancer drug design. nih.govnih.gov

| Compound Class | Primary Targets | Disease Area | Key SAR Feature | Reference |

|---|---|---|---|---|

| Valine-containing pyrroles | MAO-B and AChE | Alzheimer's Disease | Bulky molecular character for MAO-B selectivity; unsubstituted pyrrole for best dual activity. | mdpi.com |

| Pyrrolo-quinoline-thiazole hybrids | Factor Xa and Factor XIa | Thrombosis | Halogen substituents on the quinoline core enhance dual inhibition. | mdpi.com |

| Trisubstituted pyrroles | VEGFR and PDGFR | Cancer | Structural similarity to known multitargeted kinase inhibitors like sunitinib. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate, and how can reaction progress be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl oxalyl monochloride can react with pyrrolizinyl intermediates under reflux in anhydrous dichloromethane, monitored by TLC (silica gel GF254, ethyl acetate/hexane 1:3 v/v). Reaction efficiency is optimized by controlling stoichiometry (1:1.2 molar ratio of starting materials) and using inert atmospheres (argon/nitrogen) to prevent oxidation . GC-MS analysis of crude extracts can identify byproducts, enabling adjustments in reaction time or temperature .

Q. How do the polarity and solubility properties of Ethyl (3-benzoyl-1H-pyrrol-1-yl)acetate influence solvent selection for purification?

- Methodology : Ethyl acetate derivatives exhibit moderate polarity (logP ~2.5–3.0), making mixed solvent systems (e.g., ethyl acetate/hexane) ideal for column chromatography. Solubility in water is negligible (<0.1 mg/mL at 25°C), necessitating polar aprotic solvents (DMF, DMSO) for recrystallization. UV-Vis absorption at 220–280 nm (due to benzoyl and pyrrole moieties) guides solvent selection for spectroscopic analysis .

Q. What spectroscopic techniques are critical for initial structural characterization, and how are spectral artifacts addressed?

- Methodology :

- NMR : ¹H and ¹³C NMR in deuterated chloroform or DMSO-d6 resolve benzoyl (δ 7.5–8.0 ppm) and pyrrole (δ 6.2–6.8 ppm) signals. Artifacts from residual solvents are minimized by using high-purity deuterated reagents.

- FT-IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and benzoyl C=O (~1680 cm⁻¹) confirm functional groups. Baseline correction and background subtraction (using blank KBr pellets) reduce noise .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography and NMR data be resolved during structural elucidation?

- Methodology : Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution vs. static crystal structures). Refinement using SHELXL (with Hirshfeld atom refinement) improves accuracy in X-ray data . For NMR, variable-temperature experiments (VT-NMR) or NOESY correlations can identify conformational flexibility. Cross-validation with DFT-calculated chemical shifts (e.g., using Gaussian 16) bridges experimental and theoretical data .

Q. What strategies are effective for optimizing reaction conditions to minimize byproduct formation in large-scale syntheses?

- Methodology : Design of Experiments (DoE) with parameters like temperature (30–80°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF) identifies optimal conditions. Response Surface Methodology (RSM) models reaction yield vs. variables. LC-MS/MS monitors intermediates, while Arrhenius plots (ln k vs. 1/T) determine activation energy barriers to side reactions .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (Amber or GROMACS) model solvation effects in nonpolar solvents. Transition state analysis (IRC) identifies energy barriers for ester hydrolysis or benzoyl group substitution .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for interpreting conflicting biological activity data across assays?

- Methodology : Multivariate analysis (e.g., PCA or PLS-DA) correlates structural descriptors (logP, polar surface area) with bioactivity. Outlier detection (Grubbs’ test) removes anomalous data points. Dose-response curves (IC50/EC50) are normalized to positive/negative controls (e.g., DMSO vehicle) to account for solvent effects .

Q. How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring identifies degradation products (e.g., hydrolysis to acetic acid derivatives). Forced degradation (acid/base, oxidative stress) under ICH guidelines reveals labile functional groups. Arrhenius extrapolation predicts shelf life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.